molecular formula C14H20ClNO2 B1397613 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-27-1

1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397613
M. Wt: 269.77 g/mol
InChI Key: IRLJMTZYNSMYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride consists of a piperidinylmethoxy group attached to the 4th carbon of a phenyl ring, which is further attached to an ethanone group.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride are not available in the web search results .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study elaborated on the synthesis of derivatives from 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride through microwave-assisted synthesis. These derivatives, specifically 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, demonstrated notable antibacterial properties, emphasizing the potential of these compounds in microbial inhibition (Merugu, Ramesh, & Sreenivasulu, 2010).

Crystal Structure and Hirshfeld Surface Analysis

  • The compound 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, synthesized using a component similar to 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, underwent a thorough study. This involved the analysis of its crystal structure, Hirshfeld surface, and electronic properties, providing insights into the noncovalent interactions and charge distribution of the molecule (Cai, Xu, Chai, & Li, 2020).

Antimicrobial and Antifungal Properties

  • Various studies have shown the antimicrobial and antifungal efficacy of compounds synthesized from 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride. These include the synthesis of chalcones containing piperazine or 2,5-dichlorothiophene moieties and their significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Anti-Leukemic Activity

  • Derivatives of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride showcased significant anti-leukemic activity. A series of novel compounds synthesized were tested against human leukemic cell lines, revealing promising antiproliferative properties, especially with compounds having halogen substituents (Vinaya et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

1-[4-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJMTZYNSMYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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